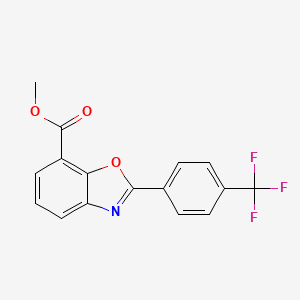

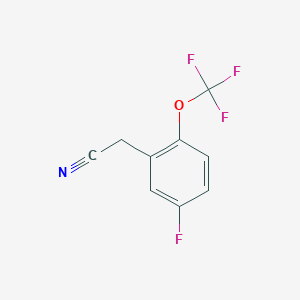

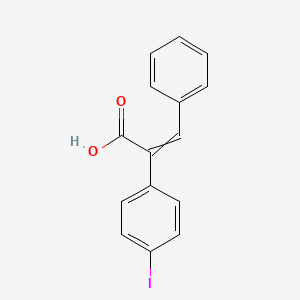

2-(4-トリフルオロメチルフェニル)ベンゾオキサゾール-7-カルボン酸メチルエステル

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids and their derivatives . For instance, a ring cleavage methodology has been reported for the synthesis of substituted pyridines with diverse functional groups via the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For example, the 2-formyl compound of [2-formyl-4-(trifluoromethyl)phenyl]boronic acid displays an unusual structure in the crystalline state, with a significant twist of the boronic group .Chemical Reactions Analysis

Boronic acids and their derivatives, which are structurally similar to the compound , are known to undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the molecular weight of acetic acid, (4-(trifluoromethyl)phenyl)methyl ester, is 218.1725 .科学的研究の応用

鈴木・宮浦クロスカップリング

鈴木・宮浦 (SM) クロスカップリング: は、有機化学における重要な炭素-炭素結合形成反応です。ベンゾオキサゾール構造中のトリフルオロメチル基は、SMカップリングで使用されるホウ素試薬の反応性と安定性を向上させる可能性があります。 この化合物は、特定のSMカップリング条件に合わせて設計された新しいホウ素試薬を開発するための前駆体として役立つ可能性があります .

抗真菌剤

トリフルオロメチルフェニル基は、抗真菌剤によく見られる部分です。メチル2-[4-(トリフルオロメチル)フェニル]-1,3-ベンゾオキサゾール-7-カルボン酸メチルなどの化合物は合成され、様々な真菌株に対する抗真菌活性が試験されています。 トリフルオロメチル基の存在は、これらの化合物の生物学的アッセイにおける溶解性と効力に影響を与える可能性があります .

ペルオキシソーム増殖因子活性化受容体アゴニスト

この化合物は、ペルオキシソーム増殖因子活性化受容体 (PPAR) アゴニストとして作用する薬物の開発に潜在的な用途があります。 これらの薬物は、中枢炎症を調節する上で重要な役割を果たし、脳の炎症プロセスを制御するために使用できます .

ペプチド研究におけるプロリン類似体

ペプチドにおける主鎖官能基の酸塩基特性に対するトリフルオロメチル基の影響は顕著です。 メチル2-[4-(トリフルオロメチル)フェニル]-1,3-ベンゾオキサゾール-7-カルボン酸メチルは、ペプチドの安定性と異性化速度論を理解するために重要なプロリン類似体におけるトリフルオロメチル基とメチル基の置換の影響を比較研究するために使用できます .

医薬品化学

医薬品化学では、トリフルオロメチル基はしばしば、薬理学的特性を高めるために分子に組み込まれます。 この化合物は、有効性を向上させ、毒性を軽減した新規薬物候補の合成のための構成要素として使用できます .

有機合成

この化合物の独特な構造により、特にトリフルオロメチルフェニル基を導入する必要がある複雑な分子の合成に適しています。 より複雑な有機化合物の合成における中間体として役立つことができます .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that benzoxazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its interaction with the target .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound . The benzoxazole ring could potentially enhance the compound’s absorption and distribution . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzoxazole derivatives have been associated with various effects, such as anti-inflammatory, neuroprotective, and other pharmacological activities . The specific effects of this compound would depend on its targets and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . The trifluoromethyl group can enhance the compound’s stability under various conditions .

実験室実験の利点と制限

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is a highly versatile compound that is used in various laboratory experiments. One advantage of using 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is that it is relatively inexpensive and readily available. Additionally, it is a small molecule, which makes it easy to handle and store. However, one limitation of using 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is that it is not very soluble in water, which can make it difficult to use in certain experiments.

将来の方向性

Due to its versatility and wide range of applications, 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester has the potential to be used in many different areas of scientific research. Potential future directions include the development of new methods for the synthesis of 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester and its derivatives, as well as the development of new applications for 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester in biochemical and physiological studies. Additionally, 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester could be used to develop new fluorescent probes and organic dyes, as well as new methods for the synthesis of heterocyclic compounds. Finally, 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester could be used to develop new reactions, such as reactions involving organometallic complexes and radical reactions.

Safety and Hazards

Safety data for similar compounds indicates that they can be hazardous. For instance, Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWQFOPYAHYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)